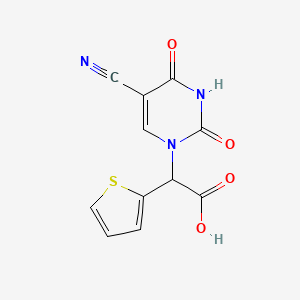
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid
Description
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid is a synthetic organic compound that features a pyrimidine ring fused with a thiophene ring
Properties
Molecular Formula |
C11H7N3O4S |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C11H7N3O4S/c12-4-6-5-14(11(18)13-9(6)15)8(10(16)17)7-2-1-3-19-7/h1-3,5,8H,(H,16,17)(H,13,15,18) |
InChI Key |
NYWVNROBLGCVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)N2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as cyanoacetic acid, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate thiophene derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid: Lacks the thiophene ring, which might affect its reactivity and applications.
2-(thiophen-2-yl)acetic acid:
Uniqueness
The presence of both the pyrimidine and thiophene rings in 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(thiophen-2-yl)acetic acid makes it unique, offering a combination of properties from both heterocyclic systems. This dual functionality can enhance its versatility in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


